Cas no 136036-84-5 (D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-)
136036-84-5 structure
Product Name:D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-
Numero CAS:136036-84-5
MF:C16H28N2O11
MW:424.400325775146
CID:183231
PubChem ID:131930
Update Time:2025-04-19
D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-
- N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-acetylglucosaminyl beta(1-6)N-acetylgalactosamine
- 2-(Acetylamino)-6-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-D-galactose
- D-Galactose, 2-(acetylamino)-6-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-
- Glcnacbeta1-6GalNAc
- 136036-84-5
- 2-Deoxy-6-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose
- DTXSID80929240
-
- Inchi: 1S/C16H28N2O11/c1-6(21)17-8(3-19)12(24)13(25)9(23)5-28-16-11(18-7(2)22)15(27)14(26)10(4-20)29-16/h3,8-16,20,23-27H,4-5H2,1-2H3,(H,17,21)(H,18,22)/t8-,9+,10+,11+,12+,13-,14+,15+,16+/m0/s1
- Chiave InChI: INPSEHNBUMPUQB-BJMGCPOCSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(C)=O)O)O)O)NC(C)=O)O)O
Proprietà calcolate
- Massa esatta: 424.169
- Massa monoisotopica: 424.169
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 29
- Conta legami ruotabili: 10
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5
- Superficie polare topologica: 215Ų
Proprietà sperimentali
- Densità: 1.5
- Punto di ebollizione: 927.7°C at 760 mmHg
- Punto di infiammabilità: 514.8°C
- Indice di rifrazione: 1.585
D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy- Letteratura correlata
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
136036-84-5 (D-Galactose,2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-) Prodotti correlati
- 34621-73-3(2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose)
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 13007-32-4(Lacto-N-neotetraose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso